
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: is a complex organic compound that features multiple functional groups, including a carbamate, a phosphane, and a silyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents and conditions used in these steps include:
Protection of Hydroxyl Groups: Using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Phosphane Intermediates: Utilizing diphenylphosphine and appropriate coupling agents.
Carbamate Formation: Reacting with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reacting with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
科学的研究の応用
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism by which tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
特性
分子式 |
C43H57N2O4PSi |
|---|---|
分子量 |
725.0 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38-/m1/s1 |
InChIキー |
XHYZJEQNKWDJPN-SMQQDBPSSA-N |
異性体SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
正規SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


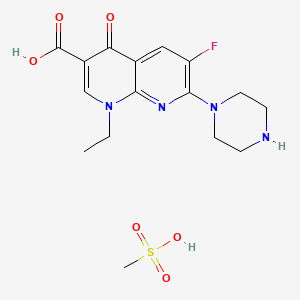



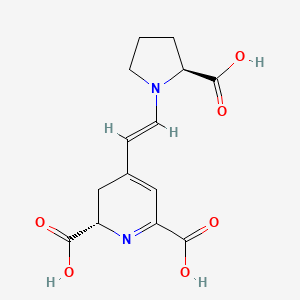
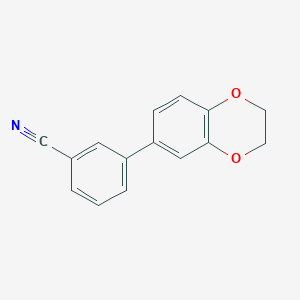


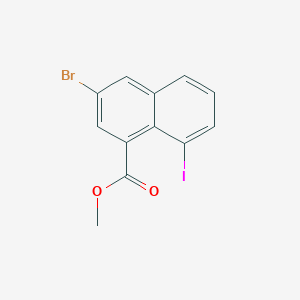
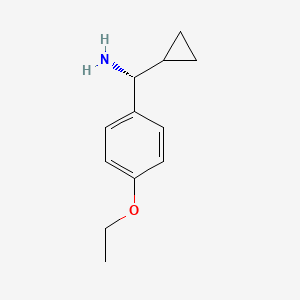
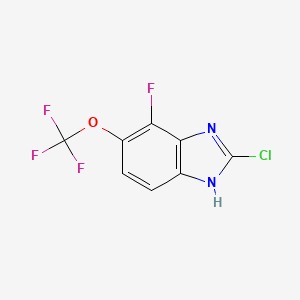
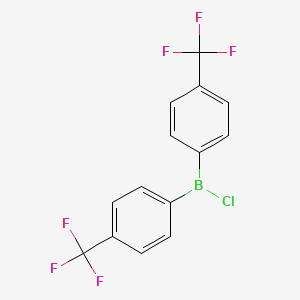
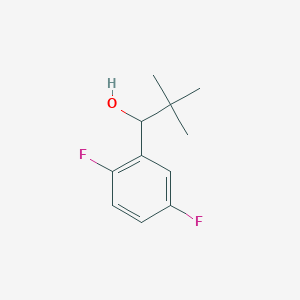
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
